Home > Products > Screening Compounds P47539 > Apatinib (free base)
Apatinib (free base) - 1218779-75-9; 811803-05-1

Apatinib (free base)

Catalog Number: EVT-2581542
CAS Number: 1218779-75-9; 811803-05-1
Molecular Formula: C25H27N5O4S
Molecular Weight: 493.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Apatinib is derived from the chemical compound 4-(4-(1H-imidazol-1-yl)phenyl)-N-(4-methylphenyl)-2-pyrimidinamine. It belongs to the class of drugs known as protein kinase inhibitors, specifically targeting the receptor tyrosine kinases involved in angiogenesis and tumor growth. The compound is categorized under the Biopharmaceutical Classification System (BCS) as a class II drug, indicating good permeability but poor solubility .

Synthesis Analysis

The synthesis of apatinib can be achieved through several methods, with notable procedures involving the formation of its mesylate salt. One method includes dissolving apatinib mesylate in an organic solvent followed by precipitation techniques. The general steps for synthesizing apatinib include:

  1. Dissolution: Apatinib mesylate is dissolved in a suitable organic solvent such as methanol or ethanol.
  2. Precipitation: The solution is then treated with a non-solvent like isopropyl ether to induce precipitation.
  3. Filtration and Drying: The precipitate is filtered and dried under vacuum to yield pure apatinib.

Specific ratios of apatinib to solvent are critical for successful synthesis; for instance, a ratio of 1:30 g/ml for methanol is often preferred .

Molecular Structure Analysis

Apatinib has a complex molecular structure characterized by multiple functional groups that facilitate its interaction with VEGFR-2. Its molecular formula is C24H28N4C_{24}H_{28}N_4 with a molecular weight of approximately 396.51 g/mol. The structure features:

  • Pyrimidine Ring: Contributing to its basic properties.
  • Imidazole Group: Enhancing binding affinity to VEGFR-2.
  • Phenyl Rings: Providing hydrophobic interactions essential for receptor binding.

The three-dimensional conformation of apatinib allows it to fit into the ATP-binding site of VEGFR-2, inhibiting its kinase activity .

Chemical Reactions Analysis

Apatinib undergoes various chemical reactions primarily related to its interaction with biological targets:

  1. Phosphorylation Inhibition: Apatinib competes with ATP for binding to VEGFR-2, preventing its autophosphorylation, which is crucial for signal transduction in angiogenesis.
  2. Degradation Pathways: In biological systems, apatinib can be metabolized by liver enzymes, leading to various metabolites that may retain some pharmacological activity.

The stability of apatinib in solution and its interactions with other compounds are critical for its therapeutic efficacy .

Mechanism of Action

Apatinib exerts its anti-tumor effects primarily through the inhibition of VEGFR-2 signaling pathways. The mechanism can be summarized as follows:

  • Binding: Apatinib binds competitively to the ATP-binding site on VEGFR-2.
  • Inhibition of Autophosphorylation: This binding prevents the autophosphorylation of tyrosine residues on VEGFR-2, disrupting downstream signaling cascades.
  • Downstream Effects: Inhibition leads to decreased activation of pathways such as RAS/RAF/MEK/ERK and PI3K/AKT, which are critical for cell proliferation and survival.

As a result, tumor angiogenesis is inhibited, leading to reduced tumor growth and metastasis .

Physical and Chemical Properties Analysis

Apatinib exhibits several physical and chemical properties that influence its pharmacological profile:

  • Solubility: Apatinib shows poor solubility in water but good solubility in organic solvents such as dimethyl sulfoxide.
  • Stability: The compound is stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • pKa Value: The pKa value of apatinib is approximately 4.72, indicating it behaves as a weak base .

These properties are crucial for formulating effective pharmaceutical compositions that enhance bioavailability.

Applications

Apatinib has been extensively studied for its applications in oncology:

  1. Cancer Treatment: It has shown efficacy against various cancers including gastric cancer, breast cancer, and nasopharyngeal carcinoma.
  2. Combination Therapy: Clinical trials have demonstrated improved outcomes when apatinib is used in combination with chemotherapy or other targeted therapies.
  3. Research Applications: Ongoing studies are exploring its potential against other malignancies and investigating mechanisms of resistance .
Pharmacological Mechanisms of Action

Tyrosine Kinase Inhibition Selectivity

Apatinib (free base) exhibits high binding affinity for specific intracellular kinase domains, competitively inhibiting adenosine triphosphate (ATP) binding and subsequent autophosphorylation events.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Targeting

Apatinib (free base) demonstrates nanomolar inhibitory potency against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) (IC₅₀ = 1-10 nM), the principal receptor tyrosine kinase mediating vascular endothelial growth factor (VEGF)-driven angiogenesis. By occupying the ATP-binding pocket of VEGFR-2, apatinib (free base) prevents receptor autophosphorylation at key tyrosine residues (Tyr1175, Tyr951), thereby blocking downstream pro-angiogenic signal transduction. This selective inhibition suppresses VEGF-mediated endothelial cell proliferation, migration, and survival, directly curtailing tumor neovascularization [2] [6] [10].

Secondary Kinase Inhibition (Ret, c-Kit, c-Src)

Beyond VEGFR-2, apatinib (free base) exerts inhibitory effects on several oncogenic kinases at micromolar concentrations. It potently inhibits:

  • Ret proto-oncogene (Ret): Disrupts glial cell line-derived neurotrophic factor (GDNF) signaling pathways involved in cell differentiation and survival.
  • Stem cell factor receptor (c-Kit): Impairs stem cell factor (SCF)-mediated survival and proliferation signals, particularly relevant in gastrointestinal stromal tumors and leukemias.
  • Proto-oncogene tyrosine-protein kinase Src (c-Src): Modulates integrin signaling, cell adhesion, migration, and proliferation within tumor and stromal compartments.

Table 1: Kinase Inhibition Profile of Apatinib (Free Base)

Target KinasePrimary Biological RoleReported IC₅₀ Range (nM)Functional Consequence of Inhibition
VEGFR-2 (KDR)VEGF signal transduction, angiogenesis1-10 nMSuppressed endothelial cell migration, reduced tumor vasculature
RetGDNF signaling, cell differentiation~13 nMImpaired cell survival pathways
c-KitSCF signaling, hematopoiesis429 nMReduced proliferation in c-Kit dependent malignancies
c-SrcIntegrin signaling, metastasis530 nMDecreased cell migration/invasion

Data compiled from biochemical and cellular kinase assays [2] [9] [10]

Anti-Angiogenic Signaling Pathways

Apatinib (free base) orchestrates a multi-faceted attack on tumor angiogenesis primarily through VEGFR-2 blockade, fundamentally altering the tumor vascular ecosystem.

VEGF-Mediated Endothelial Cell Migration Suppression

VEGF binding to VEGFR-2 normally triggers receptor dimerization, autophosphorylation, and recruitment of adaptor proteins (e.g., Shc, GRB2), culminating in the activation of the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways. Apatinib (free base) abolishes this signaling cascade:

  • PI3K/Akt Pathway Inhibition: Reduces phosphorylation of Akt (Ser473), diminishing endothelial nitric oxide synthase (eNOS) activation and endothelial cell survival.
  • MAPK/Extracellular Signal-Regulated Kinase (ERK) Pathway Suppression: Decreases phosphorylated extracellular signal-regulated kinase (p-ERK) levels, critically impairing endothelial cell migration and tubular structure formation in vitro and in vivo [6] [10].

This disruption manifests as significantly impaired endothelial cell migration in wound healing assays and defective tube formation in Matrigel assays, hallmarks of angiogenesis inhibition.

Tumor Microvessel Density Modulation

Apatinib (free base) induces structural and functional normalization of tumor vasculature, particularly at lower doses. Key effects include:

  • Reduction in Microvessel Density (MVD): Immunohistochemical analysis (CD31 staining) in xenograft models (e.g., Lewis lung carcinoma) reveals a dose-dependent decrease in MVD, indicating reduced angiogenesis.
  • Vascular Normalization: Transient improvement in pericyte coverage, evidenced by increased alpha-smooth muscle actin (α-SMA) positive vessels and reduced vessel diameter and tortuosity. This normalization window, typically peaking around days 7-10 post-treatment in preclinical models, enhances tumor perfusion and oxygenation while reducing hypoxia (confirmed via reduced Hypoxyprobe-1 and ¹⁸F-FMISO PET signal intensity) [6].

Table 2: Anti-Angiogenic Effects of Apatinib (Free Base) in Preclinical and Clinical Studies

Model/SettingKey Angiogenic Marker ModulationFunctional OutcomeReference
Lewis Lung Carcinoma (LLC) Xenograft (Mouse)↓CD31+ vessels, ↑α-SMA/CD31 ratioVascular normalization, reduced hypoxia, enhanced radiation sensitivity [6]
Advanced Sarcoma (Human, Phase II Trial)Not directly measuredReduced tumor perfusion on imaging; Correlation of hypertension (VEGF-inhibition biomarker) with improved OS [5] [9]
Non-Hodgkin Lymphoma (Human, Exploratory Study)Implied by reduced tumor growthObjective Response Rate (ORR) 47.6%, Disease Control Rate (DCR) 71.4% [1]

Non-Angiogenic Pathways in Tumor Microenvironments

Emerging evidence underscores apatinib (free base)'s ability to directly modulate oncogenic signaling within tumor and stromal cells beyond endothelial targeting.

Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Phosphorylation Blockade

Apatinib (free base) inhibits Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) phosphorylation (IC₅₀ ~ 200-500 nM). This inhibition disrupts critical tumor-stroma crosstalk:

  • Pericyte Function Impairment: PDGFRβ signaling is essential for pericyte recruitment to nascent vessels. Apatinib (free base) compromises pericyte coverage (evidenced by reduced tumor vessel α-SMA positivity), contributing to vessel destabilization.
  • Direct Antitumor Effects in PDGFRβ-Driven Cancers: In anaplastic large cell lymphoma (ALCL), constitutive PDGFRβ signaling drives oncogenesis via Signal Transducer and Activator of Transcription 5 (STAT5) activation, upregulating B-cell lymphoma extra-large (Bcl-xL) and interleukin-10 (IL-10). Apatinib (free base)-mediated PDGFRβ blockade suppresses this pathway, inducing tumor cell apoptosis. PDGFRβ expression correlates with inferior Event-Free Survival (EFS) in ALCL, highlighting its therapeutic relevance [3].

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

Apatinib (free base) suppresses constitutive and inducible Signal Transducer and Activator of Transcription 3 (STAT3) activation in tumor cells through multiple mechanisms:

  • Upstream Kinase Inhibition: By targeting oncogenic kinases like c-Src (a potent STAT3 activator) and potentially VEGFR/PDGFR cross-talk, apatinib (free base) reduces phosphorylation of STAT3 at Tyr705.
  • Downstream Transcriptional Effects: Reduced phospho-STAT3 (p-STAT3) nuclear translocation diminishes transcription of STAT3 target genes encoding apoptosis inhibitors (e.g., Bcl-2, Bcl-xL, Mcl-1), cell cycle regulators (e.g., Cyclin D1), and pro-angiogenic factors (e.g., VEGF).
  • Synergy in Triple-Negative Breast Cancer (TNBC): In TNBC models, apatinib (free base) combined with chemotherapy significantly downregulated p-STAT3 and p-MEK expression, correlating with enhanced DNA damage (↑γH2AX) and improved clinical outcomes (median PFS 7.8 vs 2.2 months, chemotherapy alone; p<0.001) [7] [8].

Table 3: Modulation of Non-Angiogenic Pathways by Apatinib (Free Base)

Pathway/TargetMechanism of ActionBiological ConsequenceEvidence Level
PDGFRβ/STAT5Inhibition of PDGFRβ phosphorylation → ↓STAT5 activation → ↓Bcl-xL/IL-10Reduced tumor cell survival and proliferation; Increased apoptosis in ALCL modelsIn vitro, transgenic mouse models, human tissue microarrays [3]
STAT3↓p-STAT3 (Tyr705) via c-Src inhibition & upstream kinase modulation → ↓transcription of survival genesSensitization to DNA-damaging agents; Induction of tumor cell apoptosis; Reversal of stemnessIn vitro (leukemia, TNBC cells), xenografts, clinical correlates in TNBC [7] [8] [10]
MEK/ERKDownstream of VEGFR-2/PDGFRβ → ↓p-ERKReduced tumor cell proliferation and migration; Synergy with PARP inhibitors in HR-proficient cancersIn vitro (ovarian cancer), xenografts [4]

Mechanistic studies in acute lymphoblastic leukemia (ALL) further demonstrate that apatinib (free base) induces apoptosis by suppressing VEGFR-2 and its downstream PI3K/Akt, MAPK/ERK, and STAT3 pathways, confirming its pleiotropic effects beyond angiogenesis inhibition [10].

Properties

CAS Number

1218779-75-9; 811803-05-1

Product Name

Apatinib (free base)

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]-2-[(4-methylpyridin-3-yl)amino]pyridine-3-carboxamide;methanesulfonic acid

Molecular Formula

C25H27N5O4S

Molecular Weight

493.58

InChI

InChI=1S/C24H23N5O.CH4O3S/c1-17-10-14-26-15-21(17)29-22-20(5-4-13-27-22)23(30)28-19-8-6-18(7-9-19)24(16-25)11-2-3-12-24;1-5(2,3)4/h4-10,13-15H,2-3,11-12H2,1H3,(H,27,29)(H,28,30);1H3,(H,2,3,4)

InChI Key

BDGPIQYIFFSTGI-UHFFFAOYSA-N

SMILES

CC1=C(C=NC=C1)NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)C4(CCCC4)C#N.CS(=O)(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.